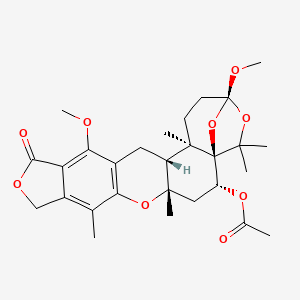
Austalide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Austalide A is a meroterpenoid compound derived from marine fungi, particularly from the genus Aspergillus. Meroterpenoids are hybrid natural products that combine terpenoid and non-terpenoid moieties. This compound has garnered significant interest due to its unique structure and potential bioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Austalide A involves several steps, starting from simple precursors. The process typically includes:
Prenylation: Introduction of a prenyl group to the core structure.
Cyclization: Formation of the core ring system through cyclization reactions.
Oxidation and Reduction: Various oxidation and reduction steps to introduce functional groups and achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in fermentation technology and genetic engineering of Aspergillus species hold promise for large-scale production. Optimizing culture conditions and employing bioreactors can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Austalide A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and water.
Major Products: The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can further undergo modifications to yield novel compounds.
Aplicaciones Científicas De Investigación
Austalide A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study meroterpenoid biosynthesis and reactivity.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines and potential as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of Austalide A involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes involved in cell wall synthesis and membrane integrity in microbes.
Pathways: It disrupts the biosynthesis of essential cellular components, leading to cell death. In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway.
Comparación Con Compuestos Similares
Austalide A is part of a family of meroterpenoids, which includes compounds like Austalide B, Austalide C, and Austalide D. Compared to its analogs, this compound is unique due to its specific ring structure and functional groups, which confer distinct bioactive properties. Other similar compounds include:
Austalide B: Differing in the position and number of hydroxyl groups.
Austalide C: Featuring additional methyl groups.
Austalide D: Known for its potent antifungal activity.
Propiedades
Número CAS |
81543-01-3 |
|---|---|
Fórmula molecular |
C28H36O9 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
[(1R,2R,4S,16R,17R,20S)-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-2-yl] acetate |
InChI |
InChI=1S/C28H36O9/c1-14-17-13-33-23(30)20(17)22(31-7)16-11-18-25(5)9-10-27(32-8)36-24(3,4)28(25,37-27)19(34-15(2)29)12-26(18,6)35-21(14)16/h18-19H,9-13H2,1-8H3/t18-,19-,25-,26+,27+,28-/m1/s1 |
Clave InChI |
JVCNHGXAVMINTN-QBNAFFQBSA-N |
SMILES isomérico |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(C[C@H]([C@@]56[C@@]([C@H]4C3)(CC[C@@](O5)(OC6(C)C)OC)C)OC(=O)C)C)OC |
SMILES canónico |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)OC(=O)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


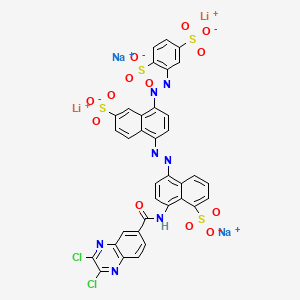
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
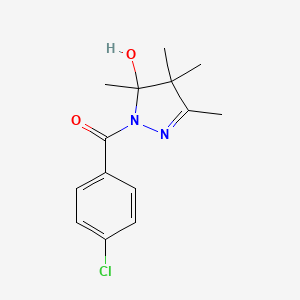
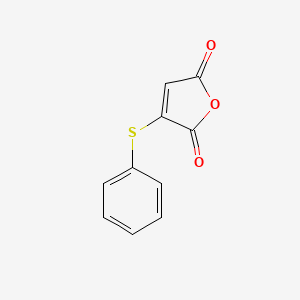
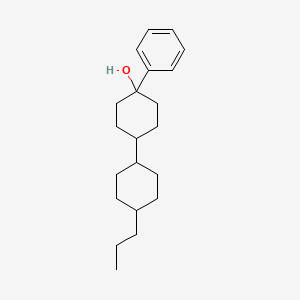
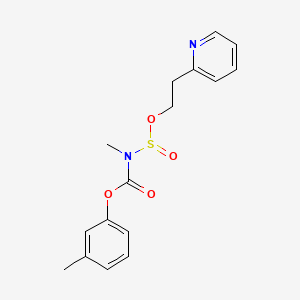
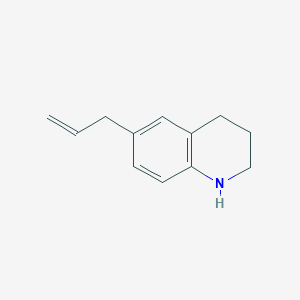
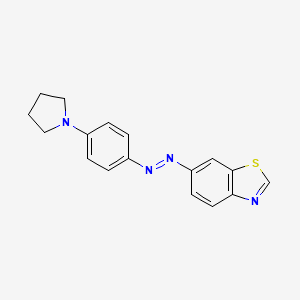
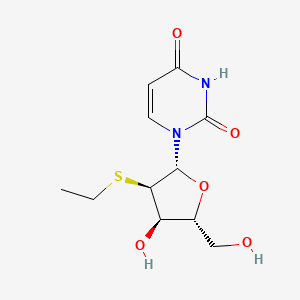
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
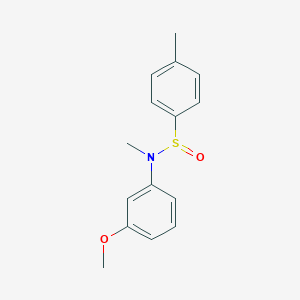
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
